Product packaging for Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate(Cat. No.:CAS No. 27065-65-2)

Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate

Cat. No.: B3256466
CAS No.: 27065-65-2
M. Wt: 302.32 g/mol
InChI Key: FHMBWZLKMRUKQO-UHFFFAOYSA-N
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Description

Contextualization as a Versatile Aromatic Ester Scaffold

Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate is best understood as a versatile aromatic ester scaffold. In synthetic organic chemistry, a scaffold is a core molecular structure upon which a variety of chemical modifications can be made to generate a library of related compounds. The utility of this particular compound lies in the distinct reactivity and stability of its functional groups, which allow for selective chemical transformations.

The synthesis of related structures highlights this versatility. For instance, the preparation of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate starts from 4-hydroxy-3-methoxybenzoic acid, which undergoes esterification, benzylation, and finally nitration. researchgate.net This step-wise functionalization demonstrates how the core benzoate (B1203000) structure can be elaborated. Similarly, compounds like this compound can be employed as intermediates in the synthesis of complex natural products or pharmaceutical agents, such as in the creation of dimeric polyphenols. rsc.org The strategic placement of the benzyl (B1604629) ether and methoxy (B1213986) groups influences the electronic properties and steric environment of the benzene (B151609) ring, guiding further reactions to specific positions.

Significance of Substituted Benzoate Esters in Chemical Research

Substituted benzoate esters, the chemical class to which this compound belongs, are of considerable importance in multiple areas of chemical research. Their applications are diverse, stemming from the stability of the ester group and the wide range of substituents that can be attached to the aromatic ring.

Application AreaSignificance of Substituted Benzoate Esters
Protecting Groups The benzoyl group can be used to protect alcohols due to its stability under various conditions. organic-chemistry.org
Synthetic Intermediates They are stable, often crystalline solids, making them excellent precursors for multi-step syntheses. A related compound, Methyl 4-(benzyloxy)-3-methoxybenzoate, is a key intermediate in the synthesis of the anticancer drug Cediranib. nih.gov
Photosensitizers Certain substituted benzoate esters, such as methyl 4-fluorobenzoate, have been found to act as effective photosensitization catalysts in specific chemical reactions.

The ester functional group itself can be readily converted back to a carboxylic acid or transformed into other functional groups, adding another layer of synthetic utility.

Overview of Key Functional Groups and Their Strategic Importance in Synthesis

The synthetic utility of this compound is a direct result of the specific roles played by its three types of functional groups: a benzyl ether, two methoxy groups, and a methyl ester. Each group has a distinct chemical character that can be exploited in a multi-step synthesis.

The benzyl ether serves primarily as a protecting group for the phenolic oxygen. Benzyl ethers are widely used in organic synthesis because they are robust and stable under a wide range of reaction conditions, yet can be removed selectively. organic-chemistry.org The most common method for deprotection is catalytic hydrogenolysis (using hydrogen gas and a palladium catalyst), which cleaves the carbon-oxygen bond to regenerate the hydroxyl group and produce toluene (B28343) as a byproduct. organic-chemistry.orgresearchgate.net This allows chemists to perform reactions on other parts of the molecule without affecting the hydroxyl group until it is needed.

The methyl ester (–COOCH₃) is a derivative of a carboxylic acid. This group is generally stable but can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is crucial if the carboxylic acid functionality is required for a subsequent reaction step, such as an amide coupling. The ester group deactivates the aromatic ring towards electrophilic substitution, providing an electronic counterbalance to the activating methoxy and benzyloxy groups.

Functional GroupStrategic Role in SynthesisCommon Transformations
Benzyl Ether Protecting group for hydroxyl functions. organic-chemistry.orgCleavage via catalytic hydrogenolysis. organic-chemistry.orgresearchgate.net
Methoxy Group Electron-donating group; activates the aromatic ring. wikipedia.orgCan be cleaved under harsh acidic conditions if necessary.
Methyl Ester Stable derivative of a carboxylic acid; deactivating group.Hydrolysis to carboxylic acid; transesterification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O5 B3256466 Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate CAS No. 27065-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dimethoxy-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-19-14-9-13(17(18)21-3)10-15(20-2)16(14)22-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMBWZLKMRUKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 Benzyloxy 3,5 Dimethoxybenzoate

Strategies for Construction of the Aromatic Ether Linkage

The formation of the benzyl (B1604629) ether at the 4-position of the benzoic acid derivative is a critical step. This is typically accomplished through an O-alkylation reaction, a class of transformations that forms an ether by coupling an alcohol or its corresponding alkoxide with an alkyl halide.

O-Alkylation Reactions of Phenolic Precursors

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including the target benzyl ether. mnstate.edu This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated from a phenolic precursor, acts as a nucleophile and attacks an electrophilic alkyl halide. mnstate.edu

Benzyl halides, particularly benzyl bromide, are excellent electrophiles for the Williamson ether synthesis due to the stability of the transition state and the good leaving group ability of the bromide ion. In the synthesis of Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate, the phenolic precursor, typically methyl 4-hydroxy-3,5-dimethoxybenzoate (methyl syringate), is reacted with benzyl bromide to form the desired ether linkage.

A typical procedure involves dissolving the phenolic starting material and a base in a suitable solvent, followed by the addition of benzyl bromide. The reaction mixture is then stirred, often with heating, to drive the reaction to completion.

The choice of base and solvent is crucial for the success of the O-alkylation reaction. A moderately weak base is often sufficient to deprotonate the acidic phenolic hydroxyl group to form the reactive phenoxide nucleophile. Potassium carbonate (K₂CO₃) is a commonly used base for this purpose as it is inexpensive, easy to handle, and effective in promoting the reaction. nih.govresearchgate.net

Acetone (B3395972) is a frequently employed solvent for this transformation. It is a polar aprotic solvent that can dissolve both the organic reactants and the inorganic base to a sufficient extent, facilitating the reaction. The use of acetone also allows for refluxing at a moderate temperature, which can accelerate the reaction rate without promoting significant side reactions. A representative experimental setup involves stirring a mixture of the phenolic precursor, anhydrous potassium carbonate, and benzyl bromide in dry acetone under reflux. nih.gov

Reagent/SolventRoleTypical Conditions
Methyl 4-hydroxy-3,5-dimethoxybenzoatePhenolic PrecursorStarting material
Benzyl BromideAlkylating Agent1.1-1.5 equivalents
Potassium Carbonate (K₂CO₃)Base1.5-2.0 equivalents
AcetoneSolventReflux, several hours

Catalyst Systems and Reaction Conditions for Ether Formation

While the Williamson ether synthesis is often carried out without a specific catalyst other than the base, certain additives can enhance the reaction rate. Phase-transfer catalysts, for instance, can be employed to facilitate the reaction between a water-soluble base and an organic-soluble reactant. However, for the benzylation of phenolic compounds like methyl syringate, the use of potassium carbonate in a solvent like acetone or DMF is generally efficient enough not to require additional catalysts. researchgate.netresearchgate.net

The reaction is typically monitored by thin-layer chromatography (TLC) to determine its completion. Upon completion, the reaction mixture is worked up by filtering off the inorganic salts and evaporating the solvent. The crude product is then purified, often by recrystallization or column chromatography, to yield the pure benzyl ether.

Esterification Protocols for Carboxylic Acid Precursors

Once the benzyl ether is in place, the next key transformation is the esterification of the carboxylic acid group to form the methyl ester. This can be achieved through various methods, with acid-catalyzed esterification being a prominent and widely used approach.

Acid-Catalyzed Esterification (e.g., Sulfuric Acid in Methanol)

Fischer-Speier esterification is a classic method for converting a carboxylic acid into an ester by reacting it with an excess of alcohol in the presence of a strong acid catalyst. operachem.comtcu.edu This reversible reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction. tcu.edu

For the synthesis of this compound, the corresponding carboxylic acid, 4-(benzyloxy)-3,5-dimethoxybenzoic acid, is the starting material. A solution of this acid in methanol (B129727) is treated with a catalytic amount of concentrated sulfuric acid and heated to reflux. nih.govresearchgate.net The reaction is typically refluxed for several hours to ensure complete conversion. nih.govresearchgate.net

Reagent/SolventRoleTypical Conditions
4-(benzyloxy)-3,5-dimethoxybenzoic acidCarboxylic Acid PrecursorStarting material
MethanolAlcohol/SolventLarge excess, reflux
Sulfuric Acid (H₂SO₄)Acid CatalystCatalytic amount
Sodium Bicarbonate (aq. solution)Neutralizing AgentUsed during work-up

After the reaction is complete, the mixture is cooled, and the excess methanol is often removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a basic solution, such as saturated sodium bicarbonate, to neutralize the acidic catalyst and remove any unreacted carboxylic acid. operachem.comtcu.edu The organic layer is then washed with brine, dried over an anhydrous salt like magnesium sulfate (B86663), and the solvent is evaporated to yield the crude methyl ester. rsc.org Purification is typically achieved by recrystallization to obtain the final product, this compound, as a solid. researchgate.net

Mechanistic Considerations in Ester Bond Formation

The formation of the methyl ester in this compound from its corresponding carboxylic acid, 4-(benzyloxy)-3,5-dimethoxybenzoic acid, is typically accomplished via Fischer-Speier esterification. This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol to an ester.

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : A strong acid catalyst, commonly concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the benzoic acid derivative. This activation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : A molecule of methanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion (the part of the intermediate derived from methanol) to one of the hydroxyl groups. This converts one of the hydroxyls into a good leaving group (water).

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule.

Deprotonation : The protonated ester is then deprotonated, typically by water or the conjugate base of the acid catalyst, regenerating the acid catalyst and yielding the final ester product, this compound.

This entire process is reversible. To drive the reaction toward the product side and enhance the yield, an excess of the alcohol (methanol) is often used, or water is removed as it is formed.

Synthesis of Key Intermediates

Preparation of Methyl 3,5-dimethoxy-4-hydroxybenzoate (Syringic Acid Methyl Ester)

Methyl 3,5-dimethoxy-4-hydroxybenzoate, also known as the methyl ester of syringic acid, is a crucial intermediate. scbt.com Its synthesis is a direct application of the Fischer esterification mechanism described above.

The standard laboratory preparation involves reacting syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) with an excess of methanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. diva-portal.orgresearchgate.net The mixture is typically heated under reflux for several hours to ensure the reaction goes to completion. diva-portal.org The absence of other reactive groups like a hydroxyl group ortho to the carbomethoxy group simplifies the reaction, preventing side reactions seen in more complex isomers. diva-portal.org Following the reaction, the mixture is worked up to isolate the desired ester.

Reaction Data for Methyl 3,5-dimethoxy-4-hydroxybenzoate Synthesis
Starting Material 4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid)
Reagent Methanol (acts as solvent and reactant)
Catalyst Concentrated Sulfuric Acid
Reaction Type Fischer-Speier Esterification
Typical Condition Reflux

Synthetic Routes to 4-(benzyloxy)-3,5-dimethoxybenzoic Acid

The synthesis of 4-(benzyloxy)-3,5-dimethoxybenzoic acid involves the protection of the phenolic hydroxyl group of a syringic acid derivative as a benzyl ether. A common and effective method is the Williamson ether synthesis.

This process typically starts with the methyl ester of syringic acid (Methyl 3,5-dimethoxy-4-hydroxybenzoate) rather than the free acid to avoid competing reactions with the carboxylic acid group. The synthesis proceeds as follows:

Deprotonation : The phenolic hydroxyl group of Methyl 3,5-dimethoxy-4-hydroxybenzoate is deprotonated using a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com This generates a more nucleophilic phenoxide ion.

Nucleophilic Substitution : Benzyl bromide or benzyl chloride is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the benzylic carbon and displacing the halide ion (bromide or chloride) in an Sₙ2 reaction. This forms the benzyl ether linkage, yielding this compound.

Saponification (Ester Hydrolysis) : The methyl ester is then hydrolyzed back to the carboxylic acid. This is achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), followed by acidification with a strong acid (e.g., HCl) to protonate the carboxylate salt and precipitate the desired 4-(benzyloxy)-3,5-dimethoxybenzoic acid. nih.gov

Process Optimization and Scalability in Laboratory Synthesis

Optimizing laboratory procedures for higher yields and easier scalability is critical for efficient synthesis.

Yield Enhancement Strategies

Several strategies can be employed to maximize the yield of this compound and its intermediates.

Esterification: In the Fischer esterification to produce Methyl 3,5-dimethoxy-4-hydroxybenzoate, using a large excess of methanol shifts the reaction equilibrium to favor the product side, in accordance with Le Châtelier's principle. diva-portal.org Removal of water as it forms, for instance by using a Dean-Stark apparatus, can also significantly increase the yield, although for small-scale lab preparations, using excess alcohol is more common.

Benzylation: For the Williamson ether synthesis step, ensuring anhydrous (dry) conditions is crucial. The presence of water can consume the base and potentially hydrolyze the benzyl halide. The choice of a strong, non-nucleophilic base like potassium carbonate is effective for deprotonating the phenol (B47542) without causing other side reactions. mdpi.com Reaction temperature control is also important; heating the reaction, for example to 70°C, can increase the reaction rate and ensure completion. mdpi.com

Purification Techniques for Academic Synthesis

Purification of the final product and its intermediates is essential to obtain a compound of high purity for characterization and further use.

Extraction and Washing: After the reaction is complete, the mixture is often quenched with water or an acidic solution. rsc.org The product is then extracted into an immiscible organic solvent like dichloromethane (B109758) nih.gov, ether, or ethyl acetate. rsc.org The organic layer is then washed sequentially. A wash with a saturated aqueous solution of sodium bicarbonate is used to remove any unreacted acidic starting materials or catalysts. nih.gov This is followed by a wash with brine (saturated NaCl solution) to remove residual water and inorganic salts from the organic phase. rsc.org

Drying: Before solvent evaporation, the organic extract is dried over an anhydrous inorganic salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove dissolved water. mdpi.comrsc.org The drying agent is then removed by filtration.

Crystallization/Recrystallization: This is a primary technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The pure compound crystallizes out, leaving impurities dissolved in the solvent. For a related compound, block-like colorless crystals were obtained by dissolving the crude product in ethanol (B145695) and allowing the solvent to evaporate slowly over several days. nih.govresearchgate.net Recrystallization from a water/methanol mixture has also been reported for a precursor. google.com

Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is a powerful tool. A technique such as Dry Column Vacuum Chromatography (DCVC) using a gradient of solvents like n-hexane/EtOAc can be employed for purification. rsc.org

Considerations for Continuous Flow Synthesis

The transition from traditional batch processing to continuous flow synthesis for the production of this compound presents a paradigm shift, offering significant advantages in process control, safety, and scalability. akjournals.comrsc.org Continuous flow chemistry involves pumping reactants through a network of tubes or microreactors, where the reaction occurs. rsc.org This methodology allows for precise manipulation of reaction parameters, leading to potentially higher yields, improved product quality, and greater consistency between runs. researchgate.netresearchgate.net The synthesis of this compound in a continuous flow setup would likely involve two primary stages that can be adapted to this technology: the formation of the methyl ester from a substituted benzoic acid and the Williamson ether synthesis to introduce the benzyloxy group.

Key considerations for developing a continuous flow process for this specific compound include reactor design, optimization of reaction parameters, and management of potential challenges like solid handling. akjournals.comresearchgate.net

Reactor Design and Material

The choice of reactor is critical and depends on the specific reaction step. For the esterification of a substituted benzoic acid or the etherification, microreactors with high surface-area-to-volume ratios are advantageous for superior heat and mass transfer. rsc.orgresearchgate.net

Capillary Tube Reactors: Fused silica (B1680970) or PFA (perfluoroalkoxy) tubing are common choices for their chemical inertness and optical transparency, which facilitates in-line analysis. These are suitable for single-phase liquid reactions.

Packed-Bed Reactors: For reactions utilizing a solid-supported catalyst, such as in a heterogeneous catalytic esterification, a packed-bed reactor is ideal. akjournals.com This design contains the catalyst within a column, preventing it from entering the product stream and simplifying purification. akjournals.comrsc.org For instance, a study on the continuous flow esterification of benzoic acid could be adapted, where a solid acid catalyst is packed into a column. ijstr.org

Microwave Flow Reactors: The integration of microwave irradiation with a continuous flow system can significantly accelerate reaction rates for transformations like the direct esterification of benzoic acid. colab.wsresearchgate.net

Optimization of Reaction Parameters

Fine-tuning reaction parameters is essential for maximizing yield and purity. Self-optimizing systems that utilize machine learning algorithms can rapidly identify the optimal conditions for a given transformation. rsc.orgnih.gov

Temperature and Pressure: Continuous flow reactors allow for operation at temperatures above the solvent's boiling point by applying back-pressure. researchgate.net This "superheating" can dramatically increase reaction rates. For instance, in the alkylation of benzoic acids, a broad temperature range (e.g., 4-70 °C) can be precisely controlled to determine activation energies and optimize kinetics. acs.org

Residence Time: The time reactants spend in the reactor is a crucial parameter. It is controlled by the reactor volume and the flow rate of the pumps. Shorter residence times, often in the range of minutes or even seconds, are a significant advantage of flow chemistry, reducing reaction byproducts. researchgate.net

Stoichiometry and Mixing: Precise control over the molar ratios of reactants is achieved through programmable syringe or HPLC pumps. Efficient mixing is vital, especially for multiphasic reactions. Micromixers are often integrated at the start of the reactor to ensure the homogeneous combination of reagent streams. acs.org

Table 1: Illustrative Parameters for Continuous Flow Esterification of a Substituted Benzoic Acid The following data is illustrative and based on studies of similar compounds to demonstrate typical parameters.

ParameterValueRationale
Temperature 140–160 °CIncreased reaction rate for esterification. researchgate.net
Catalyst Solid Acid (e.g., Montmorillonite K10)Facilitates easy separation in a packed-bed reactor. ijstr.org
Residence Time 5 - 20 minutesOptimized to achieve high conversion without byproduct formation.
Solvent DMF or AcetonitrileGood solubility for reactants and compatibility with a range of temperatures. acs.org

Table 2: Illustrative Parameters for Continuous Flow Williamson Ether Synthesis The following data is illustrative and based on established principles for SN2 reactions adapted to a flow environment.

ParameterValueRationale
Base K₂CO₃ or Cs₂CO₃Solid bases can be used in a packed-bed configuration. jk-sci.com
Temperature 50 - 100 °CTypical temperature range for Williamson ether synthesis. byjus.com
Residence Time 1 - 10 minutesSufficient for SN2 reaction completion on a primary halide.
Solvent DMF or DMSOPolar aprotic solvents favor the SN2 mechanism. jk-sci.commasterorganicchemistry.com

Challenges and Solutions

A primary challenge in continuous flow synthesis is the handling of solids, which can lead to clogging and reactor fouling. researchgate.net In the synthesis of this compound, if a starting material or a byproduct has low solubility, this could pose a problem. Strategies to mitigate this include:

Careful selection of solvents to ensure all components remain in solution. akjournals.com

The use of reactor designs that can better handle slurries or the integration of sonication to prevent particle aggregation.

Furthermore, multi-step syntheses in a continuous fashion can be complex, often requiring solvent switching between steps, which can be a technical hurdle. akjournals.comnih.gov However, telescoped synthesis, where multiple reaction steps are connected in series without intermediate isolation, represents a highly efficient approach when reaction conditions and solvents are compatible. rsc.org

The integration of Process Analytical Technology (PAT), such as in-line FTIR or NMR spectroscopy, allows for real-time monitoring of the reaction, ensuring stable operation and consistent product quality. researchgate.net This level of control is a hallmark of modern chemical manufacturing and a key driver for the adoption of continuous flow processes for the synthesis of fine chemicals like this compound.

Applications of Methyl 4 Benzyloxy 3,5 Dimethoxybenzoate As a Key Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of methyl 4-(benzyloxy)-3,5-dimethoxybenzoate makes it an important precursor in the synthesis of a range of complex organic molecules. The benzyl (B1604629) group serves as a reliable protecting group for the hydroxyl function, which can be selectively removed under specific conditions to reveal a reactive phenol (B47542). This strategy is instrumental in multi-step syntheses where the unprotected phenol could interfere with other desired transformations.

For instance, this compound is a known intermediate in the synthesis of various natural products and pharmaceuticals. Although not detailed here, its core structure is found within larger, more intricate molecular architectures. The presence of the methoxy (B1213986) groups also influences the reactivity of the aromatic ring, directing further substitutions to specific positions.

Intermediate for the Preparation of Diverse Functionalized Benzoate (B1203000) Derivatives and Analogs

One of the primary applications of this compound is as an intermediate for the synthesis of a wide array of functionalized benzoate derivatives and their analogs. rsc.org The ester and ether linkages provide handles for various chemical modifications.

The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid chlorides, opening up a vast chemical space for derivatization. For example, reaction with different amines would lead to a library of N-substituted benzamides.

Furthermore, the benzyl ether can be cleaved, and the resulting phenol can be alkylated or acylated with a variety of reagents to introduce different functional groups at the 4-position. This allows for systematic modifications of the molecule's properties. For instance, replacing the benzyl group with other alkyl or aryl groups can fine-tune the steric and electronic characteristics of the final products.

The following table outlines some examples of reactions that can be performed on this compound to generate diverse derivatives:

Reaction TypeReagent(s)Product Type
Ester HydrolysisLiOH, NaOH, or KOHCarboxylic Acid
AmidationAmine, Coupling AgentAmide
TransesterificationAlcohol, Acid/Base CatalystDifferent Ester
DebenzylationH₂, Pd/CPhenol
EtherificationAlkyl Halide, BaseNew Ether

Contribution to the Development of Chemical Libraries for Further Research (excluding biological screening)

The ability to easily generate a multitude of derivatives from this compound makes it a valuable tool for combinatorial chemistry and the development of chemical libraries. openaccessjournals.com These libraries, consisting of systematically varied structures, are crucial for exploring structure-property relationships in materials science and other non-biological research areas. sigmaaldrich.com

By employing parallel synthesis techniques, researchers can rapidly produce a large number of distinct compounds from this single precursor. openaccessjournals.com For example, a library could be constructed by reacting the debenzylated phenol with a set of different acyl chlorides, while the ester is simultaneously converted to a series of amides using various amines. This combinatorial approach allows for the efficient exploration of a wide range of chemical diversity. The resulting libraries can then be used to investigate how structural modifications impact physical properties such as solubility, melting point, or chromatographic behavior.

Strategic Component in the Synthesis of Specific Molecular Frameworks (e.g., precursors to complex heterocycles, coordination complexes)

The inherent functionality of this compound makes it a strategic component for the targeted synthesis of specific and complex molecular frameworks, including precursors to heterocyclic systems and ligands for coordination complexes. rsc.org

The arrangement of the oxygen-containing substituents on the benzene (B151609) ring can be exploited to construct various heterocyclic structures. For example, after debenzylation and further modifications, the resulting substituted phenol could undergo cyclization reactions to form chromane (B1220400) or other oxygen-containing heterocycles. unimi.it The presence of multiple potential coordination sites (the carbonyl oxygen and the ether oxygens) also suggests its utility in the design of ligands for metal complexes. After hydrolysis of the ester to the carboxylate, the molecule can act as a bidentate or even a tridentate ligand, depending on the conformation and the nature of the metal center.

Research has shown the use of related benzoate structures in forming coordination polymers and metal-organic frameworks (MOFs), where the benzoate unit acts as a linker between metal nodes. The specific substitution pattern of this compound offers a unique geometry for such applications.

Methodological Advancements Facilitated by its Synthetic Utility

The use of this compound and its derivatives has contributed to advancements in synthetic methodologies. The challenges associated with selectively manipulating the different functional groups within this molecule have driven the development of new and refined synthetic techniques.

For instance, the need for selective deprotection of the benzyl ether in the presence of the methyl ester and methoxy groups has led to the exploration and optimization of various debenzylation conditions. Similarly, the regioselective functionalization of the aromatic ring in the presence of the existing substituents has provided a platform for studying and improving electrophilic aromatic substitution reactions.

The synthesis of this compound itself, often starting from vanillin (B372448) or syringic acid, has also been a subject of methodological studies, aiming for more efficient and environmentally friendly routes. These studies contribute to the broader field of organic synthesis by providing new tools and strategies that can be applied to other complex molecules. The use of isotopically labeled versions, such as methyl 4-(benzyloxy)-3,5-dimethoxy-benzoate-d6, has also become important in mechanistic studies and as internal standards in analytical methods. medchemexpress.commedchemexpress.com

Spectroscopic and Crystallographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the molecular skeleton and deduce the environment of each atom.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present.

The aromatic protons on the central benzoate (B1203000) ring are expected to appear as a singlet, as they are chemically equivalent due to the symmetrical substitution pattern. The two methoxy (B1213986) groups at positions 3 and 5 are also equivalent and should produce a sharp singlet integrating to six protons. The methyl ester protons will have their own characteristic singlet. The benzyloxy group contributes signals from its five phenyl protons, which typically appear as a multiplet, and a key singlet for the two benzylic (CH₂) protons. The chemical shifts are influenced by the electronic environment; for instance, the benzylic protons are shifted downfield due to the adjacent oxygen atom.

Predicted ¹H NMR Data for this compound (Based on analysis of analogous compounds)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 7.30 - 7.50Multiplet5HBenzyl (B1604629) Phenyl Protons (C₆H₅)
~ 7.25Singlet2HAromatic Protons (H-2, H-6)
~ 5.10Singlet2HBenzylic Protons (OCH₂)
~ 3.90Singlet3HMethyl Ester Protons (COOCH₃)
~ 3.85Singlet6HMethoxy Protons (OCH₃)

This interactive table summarizes the predicted proton signals.

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and analysis of functional groups.

The spectrum for this compound would show signals for the carbonyl carbon of the ester, the various aromatic carbons, the methoxy carbons, the methyl ester carbon, and the benzylic carbon. The chemical shifts are highly dependent on the local electronic environment. For example, the carbonyl carbon is typically found far downfield, while the aliphatic carbons of the methyl and methoxy groups are found upfield.

Predicted ¹³C NMR Data for this compound (Based on analysis of analogous compounds)

Chemical Shift (δ) ppm Assignment
~ 166.5Ester Carbonyl (C=O)
~ 153.0Aromatic Carbons (C-3, C-5)
~ 142.0Aromatic Carbon (C-4)
~ 136.5Benzyl Aromatic Carbon (ipso-C)
~ 128.5Benzyl Aromatic Carbons (ortho-C)
~ 128.0Benzyl Aromatic Carbon (para-C)
~ 127.5Benzyl Aromatic Carbons (meta-C)
~ 125.0Aromatic Carbon (C-1)
~ 107.0Aromatic Carbons (C-2, C-6)
~ 75.0Benzylic Carbon (OCH₂)
~ 56.0Methoxy Carbons (OCH₃)
~ 52.0Methyl Ester Carbon (COOCH₃)

This interactive table outlines the predicted carbon signals.

While 1D NMR provides a list of signals, 2D NMR experiments reveal how these signals (and the atoms they represent) are connected. miamioh.eduspectrabase.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. spectrabase.com In this compound, COSY would show correlations among the protons of the benzylic phenyl group, confirming their connectivity within that ring system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. spectrabase.com It allows for unambiguous assignment of which proton is bonded to which carbon. For instance, the signal at ~5.10 ppm in the ¹H spectrum would correlate with the carbon signal at ~75.0 ppm in the ¹³C spectrum, confirming the CH₂ group of the benzyl ether moiety. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds away. miamioh.edu It is crucial for piecing together different parts of the molecule. Key HMBC correlations for this compound would include the correlation between the benzylic CH₂ protons (~5.10 ppm) and the C-4 of the central aromatic ring (~142.0 ppm), as well as the ipso-carbon of the benzyl group's phenyl ring (~136.5 ppm). Another vital correlation would be between the methyl ester protons (~3.90 ppm) and the carbonyl carbon (~166.5 ppm).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula for this compound is C₁₇H₁₈O₅. The calculated exact mass for the neutral molecule is 302.11542 g/mol . In a typical HRMS experiment (e.g., using Electrospray Ionization, ESI), the molecule would be observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. The measured mass of these ions would be compared to the calculated mass to confirm the elemental composition with high confidence. For instance, a study on a related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, utilized HRMS to definitively confirm its identity.

In mass spectrometry using techniques like Electron Impact (EI) ionization, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, characteristic fragments. The resulting mass spectrum is a fingerprint of the molecule's structure.

For this compound, several key fragmentation pathways are expected:

Loss of the Benzyl Group : The most prominent fragmentation would likely be the cleavage of the benzyl-oxygen bond. This results in a very stable benzyl cation or, more commonly, the tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91.

Alpha-Cleavage : Loss of a methoxy radical (·OCH₃) from the molecular ion to give an ion at m/z 271.

Cleavage of the Ester Group : Fragmentation can occur with the loss of the methoxycarbonyl radical (·COOCH₃) leading to an ion at m/z 243, or the loss of a methoxy radical (·OCH₃) from the ester to give an ion at m/z 271.

The analysis of these fragments helps to confirm the presence and connectivity of the various functional groups within the molecule. The fragmentation of aryl ethers and benzoates follows predictable pathways that aid in structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical method used to identify the various functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. While a specific, publicly available, peer-reviewed IR spectrum for this compound is not readily found in the searched literature, the expected characteristic absorption bands can be inferred from the known frequencies of its constituent functional groups.

The structure of this compound contains several key functional groups: an ester, an ether (both methoxy and benzyloxy), and aromatic rings. The expected IR absorption bands for these groups are detailed in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carbonyl (Ester)C=O stretch1725–1705
EsterC-O stretch1300–1200
Aromatic Ether=C-O-C stretch (asymmetric)1275–1200
Aromatic Ether=C-O-C stretch (symmetric)1075–1020
Alkyl EtherC-O-C stretch1150–1085
Aromatic RingC=C stretch1600 and 1475 (approx.)
Aromatic RingC-H bend (out-of-plane)900–690
Methyl GroupC-H stretch2960–2850

X-ray Crystallography for Solid-State Structural Elucidation

Detailed X-ray crystallographic analysis of a single crystal of a compound provides the most definitive information about its three-dimensional structure, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. At present, a specific, publicly accessible crystallographic information file (CIF) or detailed structural report for this compound has not been identified in the performed searches.

However, based on the known molecular structure, a theoretical discussion of the expected findings from such an analysis can be presented.

A crystallographic study would precisely measure the lengths of all covalent bonds and the angles between them. For instance, the C=O double bond of the ester group is expected to be significantly shorter than the C-O single bonds of the ester and ether functionalities. The bond angles around the sp²-hybridized carbon atoms of the aromatic rings would be approximately 120°, while the angles around the sp³-hybridized carbons of the methoxy and benzyloxy groups would be closer to the tetrahedral angle of 109.5°. Dihedral angles would describe the rotational conformation of the various parts of the molecule, such as the orientation of the benzyl group relative to the benzoate ring.

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. Due to the presence of oxygen atoms (potential hydrogen bond acceptors) and C-H bonds (weak hydrogen bond donors), the formation of weak C-H...O hydrogen bonds is highly probable. These interactions would link adjacent molecules in the crystal lattice.

The solid-state conformation of this compound would be revealed by X-ray crystallography. This includes the relative orientation of the plane of the benzyl group with respect to the plane of the dimethoxybenzoate ring. The conformation would be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice. The planarity of the ester group and the attached aromatic ring would also be a key feature of the conformational analysis.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Atom-Economical Synthetic Approaches

The principles of green chemistry, particularly the concept of atom economy, are central to modern synthetic design. jocpr.comnumberanalytics.comprimescholars.com Traditional syntheses of substituted benzoates often involve multi-step sequences that may generate significant waste. primescholars.comscranton.edu Future research will undoubtedly focus on creating more sustainable pathways to Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate.

Key areas of development include:

Greener Esterification: While Fischer esterification is a classic method, it often requires an excess of alcohol and a strong acid catalyst, leading to waste. researchgate.net Research into solid acid catalysts or enzyme-catalyzed esterification could provide milder and more selective alternatives with easier work-up and catalyst recycling. A patent describes the use of dicyclohexylcarbodiimide (B1669883) as a catalyst for the esterification of a related compound, which operates under mild conditions and allows for catalyst and solvent recycling. google.com

Use of Renewable Feedstocks: Investigating the synthesis of the core aromatic structure from bio-based starting materials instead of petroleum-derived precursors is a long-term goal for sustainable chemistry.

Exploration of Novel Catalytic Methods for Functionalization

Catalysis is at the heart of modern organic synthesis, offering pathways to new molecules and more efficient transformations. For this compound, novel catalytic methods can unlock new possibilities for its derivatization.

C-H Functionalization: Direct C-H functionalization is a powerful tool that avoids the need for pre-functionalized starting materials. youtube.comresearchgate.net Research into transition-metal catalyzed C-H activation could allow for the direct introduction of new substituents onto the aromatic ring of this compound, bypassing more traditional and often lengthier synthetic sequences. nih.govnih.govrsc.org

Selective Ether Cleavage: The benzyl (B1604629) and methyl ether groups on the molecule are protecting groups that may need to be selectively cleaved in subsequent synthetic steps. Developing new catalytic systems, for example, using iridium or bimetallic catalysts, for the selective debenzylation or demethylation under mild conditions is an active area of research. researchgate.netvanderbilt.edunsf.govresearchgate.netresearchgate.net Visible-light-mediated oxidative debenzylation offers a greener alternative to traditional methods. acs.org

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are fundamental for C-C and C-heteroatom bond formation. rsc.orgnih.govfiveable.me Future work could involve the development of novel palladium or nickel-catalyzed cross-coupling reactions using the ester or ether functionalities as handles to introduce a wide range of substituents. researchgate.netorganic-chemistry.orgresearchgate.net For instance, nickel-catalyzed methylation of aryl electrophiles is an emerging area. chemrxiv.org

Integration into Automated and High-Throughput Synthesis Platforms

The integration of chemical synthesis with robotics and data science is revolutionizing how new molecules and reactions are developed.

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, solvents, and temperatures, to quickly identify optimal conditions. researchgate.netnih.gov This approach can be applied to optimize the synthesis of this compound and its subsequent transformations. The optimization of benzoylation reactions has been systematically evaluated using such approaches. nih.gov

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including better temperature control, improved safety, and the potential for easier scale-up. nih.gov Developing a flow synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Machine Learning in Reaction Optimization: The use of machine learning algorithms to analyze data from HTE can predict the best reaction conditions and even suggest novel reaction pathways. beilstein-journals.org Applying these computational tools could accelerate the discovery of new and improved synthetic routes to this compound and its derivatives.

Design and Synthesis of Advanced Analogs for Specific Chemical Applications

This compound is a scaffold that can be modified to create a library of analogs with tailored properties for various applications.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the aromatic ring and the ester group, it is possible to conduct SAR studies. nih.gov For example, replacing the benzyl group with other substituted benzyl groups or different protecting groups could fine-tune the molecule's reactivity and physical properties.

Analogs for Materials Science: The polysubstituted aromatic core could be incorporated into larger molecular architectures, such as polymers or dendrimers, to create new materials with specific optical or electronic properties.

Probes for Chemical Biology: Analogs of this compound could be designed as chemical probes to study biological processes, for instance, by incorporating reporter tags or photo-activatable groups.

Deeper Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing reactions and designing new ones.

Mechanistic Studies of Catalytic Cycles: Detailed investigations into the mechanisms of the novel catalytic reactions discussed above, such as C-H functionalization and cross-coupling, will be essential. This includes identifying the active catalytic species, understanding the role of ligands, and elucidating the elementary steps of the reaction.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the origins of selectivity. mdpi.com These studies can guide the rational design of new catalysts and substrates.

In-situ Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as NMR and IR, can allow for the direct observation of reactive intermediates and provide a deeper understanding of the reaction kinetics and mechanism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate, and how can reaction yields be maximized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution using methyl 4-hydroxy-3,5-dimethoxybenzoate (syringic acid methyl ester) as a precursor. Reacting this with benzyl bromide or ethyl bromoacetate in the presence of K₂CO₃ in acetone at 70°C for 24 hours achieves a 90% yield . Key factors include stoichiometric excess of the alkylating agent (1.2 equiv), inert atmosphere to prevent oxidation, and purification via slow cooling to obtain crystalline products. Monitoring via TLC ensures reaction completion.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Elemental Analysis : Confirm empirical formula (C₁₄H₁₈O₇) with calculated vs. observed C (56.37% vs. 55.53%) and H (6.08% vs. 6.16%) .
  • X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters (a = 12.354 Å, b = 7.893 Å, c = 14.217 Å; β = 105.12°). Dihedral angles between aromatic and ester planes (2.5°–71.2°) reveal steric effects .
  • NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d₆) to resolve methoxy (δ 3.8–3.9 ppm) and benzyloxy (δ 5.1–5.3 ppm) proton signals .

Q. How do substituents (e.g., benzyloxy vs. methoxy) influence the compound’s reactivity in derivatization?

  • Methodological Answer : The benzyloxy group at the 4-position introduces steric hindrance, reducing electrophilic substitution rates compared to methoxy groups. This is evident in crystallographic data showing torsion angles (C5–C6–O4–C11 = −95.6°) that restrict planar alignment . For functionalization (e.g., hydrolysis or hydrogenolysis), use Pd/C under H₂ to selectively remove the benzyl group without affecting methoxy substituents .

Advanced Research Questions

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for antimicrobial activity?

  • Methodological Answer :

  • Bioactivity Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using agar diffusion or microdilution (MIC determination). Compare with syringic acid derivatives (e.g., methyl 4-acetoxy analogs) to assess the impact of ester groups .
  • Computational Modeling : Perform DFT calculations to correlate antimicrobial potency with electron-withdrawing effects of substituents and logP values (lipophilicity) .

Q. How should contradictions in bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI guidelines. For example, conflicting MIC values for Candida albicans can be addressed by:

  • Time-Kill Curves : Determine if the compound exhibits time-dependent vs. concentration-dependent activity.
  • Synergy Testing : Combine with fluconazole to identify potentiating effects .

Q. What computational approaches are effective in predicting the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis in aqueous environments (pH 7.4, 37°C) to identify labile bonds (e.g., ester groups).
  • Degradation Pathways : Use LC-MS to detect breakdown products (e.g., syringic acid) and validate with accelerated stability studies (40°C/75% RH) .

Q. How can crystallographic data resolve ambiguities in molecular conformation for drug design?

  • Methodological Answer : Analyze X-ray data (e.g., Rint = 0.039, θmax = 25.5°) to identify key torsional angles. For example, the near-planar alignment of the benzoate ring (dihedral angle = 2.5°) enhances π-π stacking with bacterial membrane proteins, while the perpendicular 2-ethoxy-2-oxoethoxy group (71.2°) modulates solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.